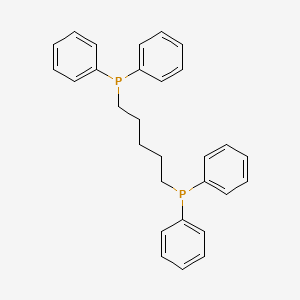

1,5-Bis(diphenylphosphino)pentane

Description

The exact mass of the compound 1,5-Bis(diphenylphosphino)pentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Bis(diphenylphosphino)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(diphenylphosphino)pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-diphenylphosphanylpentyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFPAWGWFDGCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369900 | |

| Record name | 1,5-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27721-02-4 | |

| Record name | 1,5-Bis(diphenylphosphino)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Bis(diphenylphosphino)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,5-Bis(diphenylphosphino)pentane (dpppe)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,5-Bis(diphenylphosphino)pentane (dpppe), a crucial bidentate phosphine (B1218219) ligand in various catalytic and coordination chemistry applications. The following sections detail a robust synthetic protocol, purification methods, and present key quantitative data for researchers and professionals in the field.

Core Synthesis and Purification Data

The following table summarizes the key quantitative data associated with the synthesis and purification of 1,5-Bis(diphenylphosphino)pentane.

| Parameter | Value | Method of Determination |

| Synthesis Yield | 90% | Isolated Yield |

| Purity | 98% | High-Performance Liquid Chromatography (HPLC) |

| Melting Point | 44-46 °C | Not Specified |

| Final Product Form | Off-white solid | Visual Observation |

Experimental Protocols

A reliable method for the synthesis of 1,5-Bis(diphenylphosphino)pentane involves the reaction of triphenylphosphine (B44618) with lithium hydride to form a lithium diphenylphosphide intermediate, which is then reacted in situ with 1,5-dibromopentane (B145557).[1][2]

Synthesis of 1,5-Bis(diphenylphosphino)pentane[1][2]

Materials:

-

Triphenylphosphine (104.9 g, 0.4 mol)

-

Lithium hydride (3.18 g, 0.4 mol)

-

1,5-Dibromopentane (82.8 g, 0.36 mol)

-

Anhydrous Tetrahydrofuran (THF) (400 mL total)

-

Dilute Hydrochloric Acid

Procedure:

-

Under an inert argon atmosphere, add 200 mL of anhydrous THF and 104.9 g of triphenylphosphine to a dry reaction flask.

-

While cooling the flask in a water bath, slowly add a solution of 3.18 g of lithium hydride in 200 mL of anhydrous THF.

-

Stir the resulting mixture at room temperature overnight.

-

Monitor the reaction progress using HPLC to confirm the consumption of triphenylphosphine.

-

Once the triphenylphosphine is consumed, add 82.8 g of 1,5-dibromopentane dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for a suitable period.

-

Upon completion of the reaction, cool the mixture and recover the THF under reduced pressure to obtain a viscous solid.

-

Wash the solid sequentially with dilute hydrochloric acid, water, and then methanol.

Purification by Recrystallization[1][2]

-

Dissolve the crude, washed solid in a minimal amount of a chloroform and methanol mixed solvent system.

-

Induce crystallization by cooling the solution.

-

Collect the resulting off-white solid by filtration.

-

Dry the purified product to obtain 142.7 g of 1,5-Bis(diphenylphosphino)pentane.

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows for 1,5-Bis(diphenylphosphino)pentane.

Caption: Synthesis workflow for 1,5-Bis(diphenylphosphino)pentane.

Caption: Purification workflow for 1,5-Bis(diphenylphosphino)pentane.

References

An In-depth Technical Guide to 1,2-Bis(diphenylphosphino)ethane (dppe): Structure and Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, is a cornerstone bidentate phosphine (B1218219) ligand in the field of coordination chemistry and homogeneous catalysis. Its unique structural and electronic properties, arising from the two diphenylphosphino moieties linked by a flexible ethylene (B1197577) backbone, allow it to form stable chelate complexes with a wide array of transition metals. This stability and its influence on the reactivity of the metal center have made dppe an indispensable tool in synthetic chemistry, particularly in the development of novel catalytic systems for cross-coupling reactions, which are fundamental to modern drug discovery and development. This technical guide provides a comprehensive overview of the structure, synthesis, coordination behavior, and catalytic applications of the dppe ligand, with a focus on quantitative data and detailed experimental methodologies.

Introduction

1,2-Bis(diphenylphosphino)ethane (dppe) is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂.[1] It is a white, air-stable solid that is soluble in many organic solvents.[2] The presence of two phosphorus donor atoms allows dppe to act as a strong σ-donor and a moderate π-acceptor, making it a versatile ligand for stabilizing transition metals in various oxidation states. Its ability to form a stable five-membered chelate ring upon coordination is a key feature that governs its reactivity and utility in catalysis.[3] Dppe and its derivatives are of significant interest to the pharmaceutical industry due to their role in facilitating challenging chemical transformations with high efficiency and selectivity.[4]

Structure and Properties of dppe

The dppe molecule consists of two diphenylphosphino groups connected by an ethylene bridge. This structure imparts a combination of rigidity from the phenyl groups and flexibility from the ethane (B1197151) backbone.

Physical and Chemical Properties

A summary of the key physical and chemical properties of dppe is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₂₄P₂ | [1] |

| Molar Mass | 398.42 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 140-142 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, THF, toluene) | [3][5] |

Synthesis of dppe

The most common laboratory synthesis of dppe involves the alkylation of a diphenylphosphide salt with a 1,2-dihaloethane.

Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)

This procedure is based on the reaction of sodium diphenylphosphide with 1,2-dichloroethane (B1671644).[4]

Materials:

-

Triphenylphosphine (B44618) (P(C₆H₅)₃)

-

Sodium metal

-

1,2-Dichloroethane (ClCH₂CH₂Cl)

-

Liquid ammonia (B1221849) (NH₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Dry, oxygen-free nitrogen or argon gas

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense approximately 200 mL of ammonia gas at -78 °C.

-

Under a positive pressure of inert gas, cautiously add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Slowly add triphenylphosphine to the stirred solution. The blue color will discharge as the sodium diphenylphosphide (NaP(C₆H₅)₂) is formed.

-

After the addition of triphenylphosphine is complete, slowly add a solution of 1,2-dichloroethane in anhydrous diethyl ether to the reaction mixture.

-

Allow the reaction to stir for 2 hours, during which time the ammonia is allowed to evaporate.

-

The remaining residue is carefully treated with water to quench any unreacted sodium.

-

The crude dppe is extracted with diethyl ether, and the organic layer is washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting white solid is recrystallized from ethanol (B145695) to yield pure dppe.

A logical workflow for the synthesis of dppe is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the synthesis of the dppe ligand.

Coordination Chemistry of dppe

The dppe ligand is highly versatile in its coordination to metal centers. The most prevalent coordination mode is as a bidentate chelating ligand, though other modes are also observed.

Coordination Modes

-

Chelating Bidentate: This is the most common coordination mode, where both phosphorus atoms bind to a single metal center, forming a stable five-membered ring.[4] The natural bite angle of dppe, defined as the P-M-P angle, is approximately 86°.[2]

-

Bridging Bidentate: In this mode, the dppe ligand bridges two metal centers. This is often observed in polynuclear complexes.

-

Monodentate: Less commonly, dppe can coordinate through only one of its phosphorus atoms, with the other remaining uncoordinated. An example of this is W(CO)₅(dppe).[2][4]

The common coordination modes of dppe are illustrated in the diagram below.

Caption: Diagram showing the primary coordination modes of the dppe ligand.

Structural Data of dppe Complexes

The coordination of dppe to a metal center results in characteristic bond lengths and angles, which can be determined by X-ray crystallography. Table 2 summarizes key structural parameters for several representative dppe complexes.

| Complex | Metal-Phosphorus Bond Length (Å) | P-M-P Bond Angle (°) | Reference(s) |

| NiCl₂(dppe) | 2.141(1), 2.156(1) | 87.46(4) | [6] |

| NiBr₂(dppe)·CH₂Cl₂ | 2.141(1), 2.156(1) | - | [7] |

| [Pt(dppe)₂]Cl₂ | - | - | [4] |

| [Cu(dppe)₂]Cl | - | - | [6] |

| trans-RuCl₂(dppe)₂ | - | - | [8] |

³¹P NMR Spectroscopy of dppe Complexes

³¹P NMR spectroscopy is a powerful tool for characterizing dppe complexes in solution. The chemical shift (δ) and coupling constants provide valuable information about the coordination environment of the phosphorus atoms. Table 3 lists the ³¹P NMR data for selected dppe complexes.

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference(s) |

| Free dppe | - | -12.0 | - | |

| [Pt(dppe)₂]Cl₂ | DMSO | 48.9 | ¹J(Pt-P) = 2331 | [4] |

| [Pd(dppe)₂]Cl₂ | DMSO | 57.4 | - | [9] |

| NiCl₂(dppe) | - | - | - | [10] |

| [Pt(bpy-H)(dppe-κ²)] | - | 44.7, 43.3 | ¹J(Pt-P) = 1953, ¹J(Pt-P) = 1814 | [1] |

Synthesis of dppe Metal Complexes

The synthesis of dppe-metal complexes typically involves the reaction of a metal salt with the dppe ligand in an appropriate solvent.

Experimental Protocol: Synthesis of [NiCl₂(dppe)]

This procedure describes the synthesis of a common Ni(II)-dppe complex.[6]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

dppe

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

Dissolve NiCl₂·6H₂O (1 mmol) in methanol.

-

In a separate flask, dissolve dppe (1 mmol) in dichloromethane.

-

Add the dppe solution to the stirred solution of the nickel salt.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Reduce the solvent volume in vacuo.

-

Crystallize the residue from a dichloromethane/hexane mixture at room temperature. Red crystals of [NiCl₂(dppe)] will form over several days.

Experimental Protocol: Synthesis of [Pt(dppe)₂]Cl₂

This protocol outlines the synthesis of a common Pt(II)-dppe complex.[4]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

dppe

-

Ethanol (C₂H₅OH)

-

Water (H₂O)

Procedure:

-

Prepare a solution of K₂[PtCl₄] in water.

-

Prepare a solution of dppe in hot ethanol.

-

Add the dppe solution to the platinum salt solution with stirring.

-

A precipitate will form. Heat the mixture to reflux for 30 minutes.

-

Cool the mixture to room temperature and collect the white precipitate by filtration.

-

Wash the product with water, then ethanol, and finally with diethyl ether.

-

Dry the product in vacuo to yield [Pt(dppe)₂]Cl₂.

Applications in Homogeneous Catalysis

Dppe is a widely used ligand in homogeneous catalysis, particularly for palladium-catalyzed cross-coupling reactions. The dppe ligand enhances the stability and activity of the palladium catalyst, leading to higher yields and selectivities in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. Dppe-ligated palladium complexes are effective catalysts for this transformation. The generally accepted catalytic cycle is depicted below.

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. Dppe is also an effective ligand for this reaction. The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, migratory insertion, and β-hydride elimination steps.

Caption: A schematic of the catalytic cycle for the Heck reaction.

Conclusion

1,2-Bis(diphenylphosphino)ethane (dppe) remains a ligand of paramount importance in coordination chemistry and catalysis. Its well-defined structure, straightforward synthesis, and versatile coordination properties have enabled the development of a vast array of metal complexes with diverse applications. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the properties and reactivity of dppe and its complexes is crucial for the design of efficient and selective synthetic methodologies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the continued exploration and application of this remarkable ligand.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

Technical Guide: Physical Properties and Applications of 1,5-Bis(diphenylphosphino)pentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(diphenylphosphino)pentane (dpppe) is an organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in coordination chemistry and homogeneous catalysis. Its molecular structure, featuring two diphenylphosphino groups linked by a flexible five-carbon chain, allows it to form stable chelate complexes with various transition metals. This property makes it a valuable ligand in a range of catalytic reactions, most notably in carbon-carbon bond formation processes such as Suzuki-Miyaura and Heck cross-coupling reactions. This technical guide provides a comprehensive overview of the core physical properties of 1,5-bis(diphenylphosphino)pentane, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key catalytic cycle.

Core Physical Properties

The physical characteristics of 1,5-bis(diphenylphosphino)pentane are crucial for its handling, storage, and application in chemical synthesis. The following tables summarize the key quantitative data available for this compound.

| Identifier | Value | Source |

| CAS Number | 27721-02-4 | [1] |

| Molecular Formula | C₂₉H₃₀P₂ | [1] |

| Molecular Weight | 440.50 g/mol | [2] |

| IUPAC Name | 5-(diphenylphosphanyl)pentyl(diphenyl)phosphane | [1] |

Table 1: General Identification Properties of 1,5-Bis(diphenylphosphino)pentane

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 43-47 °C | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Soluble in N,N-dimethylformamide | [3] |

| Vapor Pressure | 1.04 x 10⁻¹¹ mmHg at 25°C (Predicted) |

Table 2: Physicochemical Properties of 1,5-Bis(diphenylphosphino)pentane

Experimental Protocols

Synthesis of 1,5-Bis(diphenylphosphino)pentane

A common method for the synthesis of 1,5-bis(diphenylphosphino)pentane involves the reaction of a dihaloalkane with a diphenylphosphide source. The following protocol is a representative example:

Materials:

-

Lithium metal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard Schlenk line and glassware for air-sensitive techniques

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium diphenylphosphide (LiPPh₂) is prepared by reacting diphenylphosphine with lithium metal in anhydrous THF.

-

To this solution, 1,5-dibromopentane is added dropwise at a controlled temperature.

-

The reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction.

-

Upon completion, the reaction is quenched by the careful addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield pure 1,5-bis(diphenylphosphino)pentane as a white solid.

Determination of Physical Properties

Melting Point Determination (Capillary Method):

-

A small amount of the dried, powdered sample is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Density Determination (Gas Pycnometry for Air-Sensitive Solids):

Due to the air-sensitive nature of many phosphine ligands, gas pycnometry using an inert gas like helium is a suitable method for determining the density of solid 1,5-bis(diphenylphosphino)pentane.

-

A calibrated sample chamber of known volume is purged with an inert gas.

-

A weighed sample of 1,5-bis(diphenylphosphino)pentane is placed in the sample chamber.

-

The chamber is sealed and pressurized with the inert gas to a specific pressure.

-

The gas is then allowed to expand into a second empty chamber of known volume.

-

The pressure drop is measured, and from this, the volume of the solid sample can be calculated using the gas law.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Refractive Index Determination (Abbe Refractometer for Low-Melting Solids):

For a solid with a relatively low melting point like 1,5-bis(diphenylphosphino)pentane, the refractive index can be measured in its molten state using an Abbe refractometer.

-

The prisms of the Abbe refractometer are heated to a temperature just above the melting point of the sample.

-

A small amount of the solid is placed on the lower prism and allowed to melt, forming a thin liquid film between the two prisms.

-

A light source is directed through the prisms, and the telescope is adjusted until the light and dark fields are separated by a sharp line.

-

The position of this line on the calibrated scale gives the refractive index of the molten sample at the specific temperature and wavelength of the light source.

Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Cycle

1,5-Bis(diphenylphosphino)pentane is a highly effective ligand for palladium-catalyzed cross-coupling reactions. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where "Pd-dpppe" represents the active catalyst complex.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

1,5-Bis(diphenylphosphino)pentane is considered hazardous.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[4] Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.[4]

Conclusion

1,5-Bis(diphenylphosphino)pentane is a versatile and valuable ligand in the field of organometallic chemistry and catalysis. Its well-defined physical properties, coupled with its efficacy in promoting important chemical transformations, make it a staple for researchers in both academic and industrial settings. The experimental protocols and the illustrated catalytic cycle provided in this guide offer a foundational understanding for the safe and effective use of this important chemical compound. Further research to experimentally determine and report on properties such as boiling point, density, and refractive index would be a valuable addition to the chemical literature.

References

- 1. 1,5-Bis(diphenylphosphino)pentane | C29H30P2 | CID 2733414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Bis(diphenylphosphino)pentane | dpppe | C29H30P2 - Ereztech [ereztech.com]

- 3. 1,5-Bis(diphenylphosphino)pentane, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,5-Bis(diphenylphosphino)pentane

This technical guide provides a comprehensive overview of 1,5-Bis(diphenylphosphino)pentane (dpppe), a versatile bidentate phosphine (B1218219) ligand. It covers its chemical identifiers, physical and spectral properties, detailed experimental protocols for its synthesis, and its application in catalysis, particularly in the context of palladium-catalyzed cross-coupling reactions.

Chemical Identifiers and Physical Properties

1,5-Bis(diphenylphosphino)pentane is a well-characterized organophosphorus compound widely utilized in coordination chemistry and catalysis. Its key identifiers and physical properties are summarized below.

| Identifier Type | Value |

| CAS Number | 27721-02-4[1][2] |

| Molecular Formula | C₂₉H₃₀P₂[1][2] |

| Molecular Weight | 440.51 g/mol [2] |

| IUPAC Name | 5-diphenylphosphanylpentyl(diphenyl)phosphane[2] |

| Synonyms | dpppe, Pentamethylenebis(diphenylphosphine) |

| InChI | InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2[2] |

| InChIKey | MZFPAWGWFDGCHP-UHFFFAOYSA-N[2] |

| Canonical SMILES | C(CCP(C1=CC=CC=C1)C1=CC=CC=C1)CCP(C2=CC=CC=C2)C2=CC=CC=C2[1] |

| PubChem CID | 2733414[2] |

| MDL Number | MFCD00003052 |

Physical Properties:

| Property | Value |

| Appearance | White to light yellow powder or crystals[1] |

| Melting Point | 43-47 °C |

| Solubility | Soluble in N,N-dimethylformamide. |

| Purity | ≥ 97% |

Spectroscopic Data

The structural integrity of 1,5-Bis(diphenylphosphino)pentane can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | Multiplets in the regions of 7.2-7.5 (aromatic protons) and 1.4-2.0 (aliphatic protons)[3][4][5] |

| ¹³C NMR | CDCl₃ | Signals corresponding to aromatic and aliphatic carbons.[5] |

| ³¹P NMR | CDCl₃ | A singlet typically observed around -16 to -17 ppm.[6] |

Synthesis of 1,5-Bis(diphenylphosphino)pentane

A common and effective method for the synthesis of 1,5-Bis(diphenylphosphino)pentane involves the reaction of lithium diphenylphosphide with 1,5-dibromopentane (B145557).[1] A detailed experimental protocol adapted from a patented synthesis of related bis(diphenylphosphino)alkanes is provided below.[7]

Experimental Protocol: Synthesis of 1,5-Bis(diphenylphosphino)pentane [7]

-

Materials:

-

Triphenylphosphine (B44618) (0.4 mol)

-

Lithium hydride (0.4 mol)

-

1,5-Dibromopentane (0.36 mol)

-

Anhydrous Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid

-

Methanol

-

Chloroform

-

-

Procedure:

-

To a dry reactor under an argon atmosphere, add triphenylphosphine (104.9 g, 0.4 mol) and 200 mL of anhydrous THF.

-

Cool the mixture in a water bath and add a solution of lithium hydride (3.18 g, 0.4 mol) in 200 mL of THF dropwise.

-

Stir the resulting mixture at room temperature overnight. The reaction progress can be monitored by HPLC to confirm the consumption of triphenylphosphine.

-

Once the formation of lithium diphenylphosphide is complete, add 1,5-dibromopentane (82.8 g, 0.36 mol) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture and remove the THF under reduced pressure to obtain a viscous solid.

-

Wash the solid sequentially with dilute hydrochloric acid, water, and methanol.

-

Recrystallize the crude product from a chloroform/methanol mixed solvent system to yield 1,5-Bis(diphenylphosphino)pentane as an off-white solid.

-

Dry the final product under vacuum. (Expected yield: ~90%).

-

Synthesis Workflow Diagram:

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

1,5-Bis(diphenylphosphino)pentane is a highly effective bidentate ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The two phosphine groups chelate to the palladium center, forming a stable complex that facilitates the catalytic cycle. This chelation enhances the stability and activity of the catalyst. The flexibility of the pentyl chain allows for a suitable bite angle for the catalytic process.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide and an Arylboronic Acid

This protocol is a representative example adapted from standard Suzuki-Miyaura coupling procedures using similar bidentate phosphine ligands.

-

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)

-

1,5-Bis(diphenylphosphino)pentane (0.024 mmol, 2.4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (B91453) (5 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, pre-form the catalyst by dissolving palladium(II) chloride (3.5 mg, 0.02 mmol) and 1,5-Bis(diphenylphosphino)pentane (10.6 mg, 0.024 mmol) in 1 mL of dioxane under an inert atmosphere.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add the remaining 1,4-dioxane (4 mL) and water (1 mL) to the reaction mixture.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the mixture to room temperature and add 10 mL of water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

-

Catalytic Cycle Diagram:

Safety Information

1,5-Bis(diphenylphosphino)pentane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin. Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 1,5-Bis(diphenylphosphino)pentane - Wikipedia [en.wikipedia.org]

- 2. 1,5-Bis(diphenylphosphino)pentane | C29H30P2 | CID 2733414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Bis(diphenylphosphino)pentane(27721-02-4) 1H NMR spectrum [chemicalbook.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. web.uvic.ca [web.uvic.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. CN102633836A - Method for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

Solubility Profile of 1,5-Bis(diphenylphosphino)pentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(diphenylphosphino)pentane (dpppe) is a bidentate phosphine (B1218219) ligand pivotal in various catalytic processes, including cross-coupling reactions essential for organic synthesis and pharmaceutical development. A thorough understanding of its solubility in common organic solvents is critical for its effective application in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for 1,5-Bis(diphenylphosphino)pentane, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this procedure.

While specific quantitative solubility data for 1,5-Bis(diphenylphosphino)pentane is not extensively available in published literature, this guide compiles existing qualitative information and provides comparative data for structurally related compounds to offer valuable insights.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1,5-Bis(diphenylphosphino)pentane is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₀P₂ | [1] |

| Molecular Weight | 440.50 g/mol | |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 43-47 °C | [3] |

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for 1,5-Bis(diphenylphosphino)pentane in a range of common laboratory solvents remains limited in publicly accessible databases and literature. However, qualitative descriptions consistently indicate its solubility in polar aprotic solvents.

Qualitative Solubility:

For a structurally analogous organophosphorus compound, diphenyl-1-pyrenylphosphine (B35221) (DPPP), the following quantitative solubility data has been reported and may serve as a useful, albeit approximate, reference:

| Solvent | Approximate Solubility (mg/mL) |

| Methylene Chloride | ~1 |

| Dimethylformamide (DMF) | ~10 |

Note: This data is for Diphenyl-1-pyrenylphosphine (CAS 110231-30-6) and should be used as an estimation only for 1,5-Bis(diphenylphosphino)pentane.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1,5-Bis(diphenylphosphino)pentane. This protocol is designed for accuracy and reproducibility, taking into account the air-sensitive nature of many phosphine ligands.

Objective: To determine the saturation solubility of 1,5-Bis(diphenylphosphino)pentane in a given solvent at a specified temperature.

Materials:

-

1,5-Bis(diphenylphosphino)pentane (high purity)

-

Selected solvents (anhydrous, high purity)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flasks, volumetric flasks, syringes)

-

Analytical balance (± 0.1 mg)

-

Constant temperature bath or shaker

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (glovebox or Schlenk line), add an excess amount of 1,5-Bis(diphenylphosphino)pentane to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the mixture at a constant temperature using a temperature-controlled shaker or bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe.

-

Immediately filter the solution through a 0.2 µm syringe filter to remove any undissolved microparticles. This step should be performed rapidly to minimize temperature fluctuations.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1,5-Bis(diphenylphosphino)pentane.

-

Prepare a calibration curve using standard solutions of known concentrations of 1,5-Bis(diphenylphosphino)pentane in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 1,5-Bis(diphenylphosphino)pentane.

Caption: Workflow for determining the solubility of 1,5-Bis(diphenylphosphino)pentane.

Signaling Pathways

1,5-Bis(diphenylphosphino)pentane is a synthetic ligand primarily employed in organometallic chemistry and catalysis. As such, it is not known to be directly involved in biological signaling pathways. Its significance in the context of drug development lies in its role as a facilitator of chemical reactions used to synthesize complex organic molecules that may have therapeutic applications.

References

Commercial Availability and Technical Guide for 1,2-Bis(diphenylphosphino)propane (DPPPE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key applications of the chiral ligand 1,2-Bis(diphenylphosphino)propane (DPPPE). DPPPE is a crucial organophosphorus compound utilized as a bidentate phosphine (B1218219) ligand in asymmetric catalysis and various other areas of chemical synthesis, including drug development. This document details commercially available forms of its enantiomers, (R,R)-DPPPE and (S,S)-DPPPE, and presents a survey of its applications with a focus on experimental methodologies and reaction mechanisms.

Commercial Availability and Suppliers

The enantiomers of DPPPE, (R)-(+)-1,2-Bis(diphenylphosphino)propane ((R)-PROPHOS) and its (S)- counterpart, are available from several fine chemical suppliers. The commercial availability of the (R,R)-enantiomer is more readily documented in supplier catalogs.

Table 1: Commercial Suppliers and Specifications of (R,R)-DPPPE

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (R)-(+)-1,2-Bis(diphenylphosphino)propane | 67884-32-6 | 98% | 250 mg, 1 g |

| Strem Chemicals | R-(+)-1,2-Bis(diphenylphosphino)propane, 99% (R)-PROPHOS | 67884-32-6 | 99% | Inquire for quantities[1] |

Table 2: Physical and Chemical Properties of (R,R)-DPPPE

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆P₂ | |

| Molecular Weight | 412.44 g/mol | |

| Melting Point | 71-73 °C (lit.) | |

| Optical Activity | [α]20/D +184°, c = 1 in acetone | |

| Appearance | Solid |

Information regarding the commercial availability of the (S,S)-enantiomer is less prevalent in readily accessible catalogs. Researchers interested in this enantiomer may need to inquire with custom synthesis service providers or the suppliers listed above.

Applications in Asymmetric Catalysis

DPPPE is a well-established ligand in transition metal-catalyzed reactions, particularly in asymmetric hydrogenation. Its C2-symmetric chiral backbone allows for the creation of a chiral environment around the metal center, leading to high enantioselectivity in the reduction of prochiral substrates.

Asymmetric Hydrogenation of Alkenes

Rhodium complexes of chiral phosphine ligands like DPPPE are highly effective for the asymmetric hydrogenation of various alkenes, a key transformation in the synthesis of chiral drugs and drug intermediates.[2][3] The general mechanism involves the coordination of the olefin to the chiral rhodium-DPPPE complex, followed by the stereoselective addition of hydrogen.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

A typical experimental setup involves the following steps:

-

Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), a rhodium precursor, such as [Rh(COD)₂]BF₄, is dissolved in a degassed solvent (e.g., methanol, dichloromethane). To this solution, a stoichiometric amount of the chiral DPPPE ligand is added. The mixture is stirred at room temperature to allow for the formation of the active catalyst complex.

-

Reaction Setup: The substrate to be hydrogenated is dissolved in the same or a compatible solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired hydrogen pressure.

-

Reaction Monitoring and Work-up: The reaction is stirred at a specific temperature until completion, which is monitored by techniques like TLC or GC/HPLC. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The product is then purified using column chromatography or crystallization.

The efficiency and enantioselectivity of the hydrogenation are influenced by factors such as the solvent, temperature, hydrogen pressure, and the specific structure of the substrate.

Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation

Role in Drug Development and Pharmaceutical Synthesis

DPPPE and its derivatives play a significant role in pharmaceutical synthesis beyond asymmetric hydrogenation. They are employed as ligands in various cross-coupling reactions, which are fundamental for constructing the complex carbon skeletons of many active pharmaceutical ingredients (APIs).[4] For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions often utilize phosphine ligands to enhance catalyst stability and reactivity.[4]

Furthermore, DPPPE has been investigated for its potential in drug delivery systems. Its amphiphilic nature, when appropriately functionalized, allows for the formation of micelles that can encapsulate therapeutic agents. For example, doxorubicin-loaded nanomedicines have been prepared using β-cyclodextrin-DPPE conjugates, demonstrating pH-controlled drug release and effective inhibition of tumor growth.[5]

Experimental Workflow: Preparation of DPPPE-based Nanomedicine

Conclusion

DPPPE, particularly its chiral enantiomers, remains a valuable tool for researchers and professionals in drug development and chemical synthesis. Its commercial availability, coupled with its proven efficacy in asymmetric catalysis and emerging applications in drug delivery, underscores its importance. This guide provides a foundational understanding of its procurement and a glimpse into its practical application, serving as a resource for leveraging DPPPE in the pursuit of novel chemical entities and therapeutic agents.

References

- 1. strem.com [strem.com]

- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. nbinno.com [nbinno.com]

- 5. Preparation of β-CD-DPPE-Dox Nanomedicine and Its' Application as the Anticancer and Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,5-Bis(diphenylphosphino)pentane: Handling, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of 1,5-Bis(diphenylphosphino)pentane (dpppe). The following sections detail its chemical and physical properties, safety protocols, and a specific experimental methodology for its use in a palladium-catalyzed carbonylative cyclization reaction.

Core Properties and Specifications

1,5-Bis(diphenylphosphino)pentane is a widely utilized bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions. Its molecular structure features two diphenylphosphino groups linked by a flexible five-carbon chain, which allows it to form stable complexes with various transition metals.

Table 1: Chemical and Physical Properties of 1,5-Bis(diphenylphosphino)pentane

| Property | Value |

| Molecular Formula | C₂₉H₃₀P₂ |

| Molecular Weight | 440.50 g/mol |

| CAS Number | 27721-02-4 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 43-47 °C (lit.)[1][2] |

| Boiling Point | Not available |

| Solubility | Soluble in N,N-dimethyl formamide.[1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2][4] |

Safety, Handling, and Storage

Proper handling and storage of 1,5-Bis(diphenylphosphino)pentane are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

1,5-Bis(diphenylphosphino)pentane is classified as a hazardous substance.[5][6] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][5][6][7]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder.[2][4]

-

Skin and Body Protection: A lab coat and appropriate footwear.

Storage and Incompatibility

To ensure its stability, 1,5-Bis(diphenylphosphino)pentane should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 4°C under a nitrogen atmosphere and protected from light.[3] It is incompatible with strong oxidizing agents.[5] Care should be taken to avoid exposure to undeoxygenated solvents, as this can lead to the oxidation of the phosphine to its oxide.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed carbonylative cycloisomerization of gamma-propynyl-1,3-diketones: a concise route to polysubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bidentate Phosphine Ligands for Researchers, Scientists, and Drug Development Professionals

Introduction: Bidentate phosphine (B1218219) ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. These organophosphorus compounds, characterized by two phosphine donor groups linked by a backbone, form stable chelate complexes with transition metals.[1] This chelation effect significantly influences the steric and electronic environment of the metal center, thereby dictating the activity, selectivity, and efficiency of a wide array of catalytic transformations.[2][3] Their remarkable tunability, achieved through modification of both the phosphorus substituents and the backbone, has made them indispensable tools in academic research and industrial processes, particularly in the synthesis of fine chemicals and pharmaceuticals.[4][5]

Core Concepts: Structure and Properties

The utility of bidentate phosphine ligands stems from their well-defined structural and electronic properties. Two key parameters are often used to describe and compare these ligands: the bite angle and electronic parameters.

Bite Angle: The bite angle (β) is the P-M-P angle formed when the ligand chelates to a metal center.[2] This angle is largely determined by the length and rigidity of the ligand's backbone.[6] The "natural bite angle" (βn) is a calculated value that represents the preferred coordination angle based on the ligand's conformational preferences, independent of the metal's coordination geometry.[2][7] The bite angle plays a crucial role in determining the geometry of the metal complex and, consequently, the regioselectivity and enantioselectivity of catalytic reactions.[2][7] For instance, in reactions like hydroformylation, ligands with wider bite angles can preferentially occupy equatorial positions in trigonal bipyramidal intermediates, leading to higher selectivity for the linear aldehyde product.[7][8]

Electronic Properties: The electronic nature of a bidentate phosphine ligand, specifically its σ-donating and π-accepting capabilities, is primarily influenced by the substituents on the phosphorus atoms.[9] The Tolman Electronic Parameter (TEP), determined from the CO stretching frequency in nickel carbonyl complexes, is a widely used metric to quantify the electron-donating ability of phosphine ligands.[9][10] More electron-donating ligands generally increase the electron density at the metal center, which can enhance the rate of oxidative addition in catalytic cycles.[9]

The following table summarizes the natural bite angles and Tolman electronic parameters for several common bidentate phosphine ligands.

| Ligand | Abbreviation | Natural Bite Angle (βn) [°] | Tolman Electronic Parameter (ν(CO) cm⁻¹) |

| 1,2-Bis(diphenylphosphino)methane | dppm | 73 | 2066.9 |

| 1,2-Bis(diphenylphosphino)ethane | dppe | 85 | 2068.8 |

| 1,3-Bis(diphenylphosphino)propane | dppp (B1165662) | 91 | 2070.1 |

| 1,4-Bis(diphenylphosphino)butane | dppb | 94 | 2070.8 |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | 99 | 2065.7 |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | 93 | - |

| Xantphos | Xantphos | 108 | 2062.5 |

Note: Tolman electronic parameters for bidentate ligands are often estimated or measured using analogous systems, as the standard Ni(CO)3L method is designed for monodentate ligands.[11]

Synthesis of Key Bidentate Phosphine Ligands

The synthesis of bidentate phosphine ligands typically involves the reaction of an alkali metal phosphide (B1233454) with a dihaloalkane or a related electrophile.[1] Below are detailed experimental protocols for the synthesis of three widely used bidentate phosphine ligands: dppe, dppp, and BINAP.

Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)

This protocol is based on the reaction of sodium diphenylphosphide with 1,2-dichloroethane (B1671644).

Materials:

-

Sodium metal

-

Liquid ammonia (B1221849)

-

1,2-Dichloroethane

-

Anhydrous diethyl ether

-

Degassed water

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Sodium Diphenylphosphide: In a three-necked flask equipped with a mechanical stirrer, a cold finger condenser, and a gas inlet, add freshly cut sodium metal to condensed, dry liquid ammonia at -78 °C.

-

Slowly add a solution of triphenylphosphine in anhydrous diethyl ether to the sodium-ammonia solution. The reaction mixture will turn a deep red or orange color, indicating the formation of sodium diphenylphosphide.

-

Reaction with 1,2-Dichloroethane: To the freshly prepared sodium diphenylphosphide solution, slowly add a solution of 1,2-dichloroethane in anhydrous diethyl ether. The reaction is exothermic and should be maintained at low temperature.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature, allowing the ammonia to evaporate.

-

Work-up and Isolation: Quench the reaction by the careful addition of degassed water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from hot ethanol (B145695) or a mixture of toluene (B28343) and ethanol to obtain dppe as a white crystalline solid.

Experimental Protocol: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)

This protocol involves the reaction of lithium diphenylphosphide with 1,3-dibromopropane (B121459).

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

1,3-Dibromopropane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Degassed water

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Generation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (2.0 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath and slowly add n-butyllithium (2.0 equivalents) dropwise. A deep reddish-orange color will develop, indicating the formation of lithium diphenylphosphide (Ph₂PLi).

-

Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Reaction with 1,3-Dibromopropane: Cool the reaction mixture back to 0 °C and slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Isolation: Carefully quench the reaction with degassed water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol or methanol (B129727) to afford dppp as a white crystalline solid.

Experimental Protocol: Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

This synthesis involves the phosphination of the ditriflate of (R)-(+)-1,1'-bi-2-naphthol.[9]

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol

-

Triflic anhydride (B1165640)

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe)

-

Diphenylphosphine

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous dimethylformamide (DMF)

-

Methanol

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Ditriflate: In a flask under a nitrogen atmosphere, dissolve (R)-(+)-1,1'-bi-2-naphthol in dry methylene (B1212753) chloride and cool to 5-10 °C.[9]

-

Add dry pyridine followed by triflic anhydride and stir the solution at room temperature overnight.[9]

-

Work up the reaction by adding hexane (B92381) and filtering through a pad of silica (B1680970) gel. Concentrate the filtrate under vacuum to obtain the ditriflate as a white solid.[9]

-

Phosphination: In a separate flask under nitrogen, charge NiCl₂dppe and add anhydrous DMF, followed by diphenylphosphine. Heat the resulting dark red solution to 100 °C for 30 minutes.[9]

-

Add a solution of the chiral ditriflate and DABCO in anhydrous DMF to the catalyst mixture.[9]

-

Add additional portions of diphenylphosphine over several hours while maintaining the temperature at 100 °C until the ditriflate is consumed (monitored by TLC or HPLC).[9]

-

Work-up and Isolation: Cool the dark brown solution to -15 to -20 °C and stir for 2 hours.[9]

-

Filter the resulting precipitate, wash with cold methanol, and dry under vacuum to yield (R)-BINAP as a white to off-white crystalline solid.[9]

Applications in Catalysis and Drug Development

Bidentate phosphine ligands are integral to a multitude of catalytic reactions, many of which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules.

Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between organoboron compounds and organic halides. Bidentate phosphine ligands, particularly bulky and electron-rich ones, are crucial for achieving high yields and turnover numbers, especially with challenging substrates like aryl chlorides.[4]

-

Buchwald-Hartwig Amination: This powerful method for constructing carbon-nitrogen bonds is heavily reliant on bidentate phosphine ligands. Ligands like BINAP and dppf were instrumental in expanding the scope of this reaction to include a wider range of amines and aryl halides. The bidentate nature of these ligands is believed to prevent the formation of inactive palladium dimers and accelerate the catalytic cycle.

Hydrogenation: Chiral bidentate phosphine ligands, with BINAP being a prime example, are extensively used in asymmetric hydrogenation reactions to produce enantiomerically pure compounds, a critical step in the synthesis of many chiral drugs.

Hydroformylation: The regioselectivity of hydroformylation, which adds a formyl group and a hydrogen atom across a carbon-carbon double bond, can be effectively controlled by the bite angle of the bidentate phosphine ligand.[7] Ligands with wide bite angles, such as Xantphos, favor the formation of linear aldehydes, which are often the desired products in industrial applications.[7]

Role in Drug Development: The impact of bidentate phosphine ligands on drug development is primarily through their enabling role in the efficient and selective synthesis of complex molecular architectures. Many active pharmaceutical ingredients (APIs) contain biaryl or arylamine moieties, which are readily synthesized using palladium-catalyzed cross-coupling reactions employing these ligands. The ability to construct these bonds under mild conditions and with high functional group tolerance is a significant advantage in multistep syntheses of drug candidates.

Visualizations

Logical Diagram: Classification of Phosphine Ligands

This diagram illustrates the classification of phosphine ligands based on their denticity.

Caption: Classification of phosphine ligands.

Experimental Workflow: Synthesis and Characterization of Bidentate Phosphine Ligands

This workflow outlines the general steps involved in the synthesis and characterization of a bidentate phosphine ligand.

Caption: General workflow for ligand synthesis.

Signaling Pathway: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

This diagram illustrates a simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of a bidentate phosphine ligand (P^P).

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

Bidentate phosphine ligands are a versatile and powerful class of molecules that have revolutionized the field of homogeneous catalysis. Their tunable steric and electronic properties allow for precise control over the reactivity and selectivity of a wide range of chemical transformations. This has had a profound impact on the synthesis of complex organic molecules, including many essential pharmaceuticals. A thorough understanding of the structure-property-activity relationships of these ligands is crucial for the continued development of more efficient and selective catalytic systems for academic and industrial applications.

References

- 1. Bite angle - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bite_angle [chemeurope.com]

- 6. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters | Semantic Scholar [semanticscholar.org]

- 10. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - Repository of the Academy's Library [real.mtak.hu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

The Strategic Application of 1,5-Bis(diphenylphosphino)pentane in Suzuki-Miyaura Coupling: A Guide for Researchers

Authoritative guidance for researchers, scientists, and drug development professionals on the effective utilization of 1,5-Bis(diphenylphosphino)pentane (dppf) in Suzuki-Miyaura cross-coupling reactions. This document provides detailed application notes, comprehensive experimental protocols, and a summary of performance data to facilitate the synthesis of complex biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of phosphine (B1218219) ligand is critical to the success of this palladium-catalyzed transformation, influencing catalyst stability, activity, and substrate scope. 1,5-Bis(diphenylphosphino)pentane (dppf) has emerged as a highly effective and versatile ligand for a wide range of Suzuki-Miyaura coupling reactions. Its unique structural features, particularly its large "bite angle," contribute to its efficacy in promoting the desired catalytic cycle and minimizing unwanted side reactions.

This application note details the advantages of using dppf, provides a selection of detailed experimental protocols, and presents a compilation of reaction data to guide researchers in its successful implementation.

Advantages of 1,5-Bis(diphenylphosphino)pentane (dppf) in Suzuki-Miyaura Coupling

The efficacy of dppf in Suzuki-Miyaura coupling can be attributed to several key properties:

-

Large Bite Angle: The pentyl backbone of dppf enforces a wide P-Pd-P bond angle (bite angle). This geometric constraint is believed to promote the reductive elimination step of the catalytic cycle, which is the final, product-forming step. A faster reductive elimination rate can outcompete side reactions such as β-hydride elimination, leading to higher product yields and purity.

-

Enhanced Catalyst Stability: The bidentate nature of dppf leads to the formation of a stable chelate complex with the palladium center. This increased stability prevents catalyst decomposition at the elevated temperatures often required for the coupling of less reactive substrates, such as aryl chlorides.

-

Broad Substrate Scope: The use of dppf-ligated palladium catalysts allows for the successful coupling of a wide variety of aryl and heteroaryl halides (including chlorides, bromides, and iodides) with a diverse range of aryl- and vinylboronic acids and their derivatives. This versatility makes it a valuable tool for the synthesis of complex molecular architectures.

Data Presentation: Performance of PdCl₂(dppf) in Suzuki-Miyaura Coupling

The following tables summarize the performance of the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) adduct (PdCl₂(dppf)·CH₂Cl₂) catalyst system in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

Table 1: Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | Biphenyl | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 |

| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 85 |

| 5 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |

| 6 | 2-Bromopyridine | 2-Phenylpyridine | 78 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), in 1,4-dioxane (B91453)/H₂O (4:1), 100 °C, 8-12 h.

Table 2: Coupling of Various Aryl Halides with 4-Methoxyphenylboronic Acid

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4,4'-Dimethoxybiphenyl | 96 |

| 2 | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | 98 |

| 3 | 4-Chloroanisole | 4,4'-Dimethoxybiphenyl | 75 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-4'-methoxybiphenyl | 91 |

| 5 | 3-Bromopyridine | 3-(4-Methoxyphenyl)pyridine | 82 |

Reaction Conditions: Aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), in DMF, 120 °C, 12 h.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid using PdCl₂(dppf)·CH₂Cl₂ as the catalyst.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Round-bottom flask or reaction vial

-

Magnetic stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol), and potassium carbonate (2.0 mmol).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

-

Attach a condenser to the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.

Protocol for the Coupling of a More Challenging Aryl Chloride

This protocol is adapted for the coupling of less reactive aryl chlorides, often requiring higher temperatures and a stronger base.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 3 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk tube or sealed reaction vessel

-

Magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and potassium phosphate (3.0 mmol) to a dry Schlenk tube or sealed reaction vessel containing a magnetic stir bar.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Reactions with aryl chlorides may require longer reaction times (12-24 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction using 1,5-Bis(diphenylphosphino)pentane (dppf).

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling highlighting the role of dppf.

Application Notes and Protocols for DPPE as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Bis(diphenylphosphino)ethane (DPPE) as a versatile bidentate phosphine (B1218219) ligand in various palladium-catalyzed cross-coupling reactions. DPPE is a widely utilized ligand in organic synthesis due to its ability to form stable chelate complexes with palladium, which can enhance catalytic activity and selectivity in a range of C-C and C-N bond-forming reactions. This document offers detailed experimental protocols and quantitative data for key applications of DPPE in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Overview of DPPE as a Ligand

1,2-Bis(diphenylphosphino)ethane (DPPE) is a chelating diphosphine ligand that coordinates to palladium through its two phosphorus atoms, forming a stable five-membered ring. This chelation effect often leads to more robust and active catalysts compared to those with monodentate phosphine ligands. The use of DPPE can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle, thereby affecting the overall efficiency of the cross-coupling reaction.

Key Properties of DPPE:

-

Structure: Ph₂P(CH₂)₂PPh₂

-

Molar Mass: 398.44 g/mol

-

Appearance: White to off-white crystalline powder

-

Coordination: Forms stable five-membered chelate rings with palladium.

Palladium-DPPE Catalyst Systems

Palladium-DPPE catalysts can be prepared in situ by mixing a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with DPPE. Alternatively, a pre-formed complex, [Pd(dppe)Cl₂], can be used directly. The choice of palladium source and the Pd:DPPE ratio can influence catalyst activity and should be optimized for specific applications.

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound. The DPPE ligand can be effectively employed in these reactions to promote high yields of the desired biaryl products.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | DMF | 110 | 8 | 95 |

| 4 | 2-Bromopyridine | 3-Thienylboronic acid | Cs₂CO₃ | THF/H₂O | 80 | 18 | 85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and DPPE (2.2 mol%).

-

Reaction Setup: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Application 2: Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. DPPE can serve as an effective ligand in palladium-catalyzed Heck reactions, often leading to high yields and stereoselectivity.

Quantitative Data for Heck Reaction

| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 12 | 94 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMA | 120 | 24 | 89 |

| 3 | 1-Iodonaphthalene | Methyl methacrylate | K₂CO₃ | Toluene | 110 | 18 | 91 |

| 4 | 3-Bromopyridine | Styrene | Et₃N | Acetonitrile | 80 | 16 | 85 |

Experimental Protocol: General Procedure for Heck Reaction

-

Catalyst System: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1.5 mol%) and DPPE (1.65 mol%).

-

Reaction Setup: Add the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).

-

Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL).

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed.

-

Monitoring: Follow the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Application 3: Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The use of a palladium-DPPE catalyst, often in conjunction with a copper(I) co-catalyst, facilitates the formation of C(sp)-C(sp²) bonds.

Quantitative Data for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Et₃N | THF | 60 | 6 | 96 |

| 2 | 1-Bromo-4-methoxybenzene | 1-Hexyne | Diisopropylamine | DMF | 80 | 12 | 88 |

| 3 | 4-Iodotoluene | Trimethylsilylacetylene | Et₃N | Toluene | 70 | 8 | 92 |

| 4 | 2-Iodothiophene | Phenylacetylene | Piperidine | Acetonitrile | 65 | 10 | 90 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-